Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of specialty monomers, Sodium 2-Acrylamido-2-Methylpropane Sulfonate, commonly known by its acronym NaAMPS, has carved a significant niche. This highly versatile and functional monomer is integral to the development of a wide array of polymers utilized in advanced applications, including drug delivery systems, personal care products, and high-performance coatings[1][2]. Its unique combination of a polymerizable acrylamide group, a sterically hindered gem-dimethyl bridge, and a strongly acidic sulfonate group imparts exceptional stability and functionality to the polymers it forms[3][4].
This technical guide provides a comprehensive overview of the chemical structure and stability of the NaAMPS monomer, with a focus on the underlying principles that govern its performance. It is designed to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively utilize NaAMPS in their respective fields.
Chemical Structure and Identification
NaAMPS is the sodium salt of 2-Acrylamido-2-Methylpropane Sulfonic Acid. Its chemical structure is characterized by a vinyl group attached to an amide, which is in turn linked to a tertiary carbon atom bearing two methyl groups and a propanesulfonic acid group[1][5].
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Caption: Chemical Structure of Sodium 2-Acrylamido-2-Methylpropane Sulfonate (NaAMPS).
Key Identifiers:
| Identifier | Value |
| Chemical Name | Sodium 2-acrylamido-2-methyl-1-propanesulfonate[5] |
| CAS Number | 5165-97-9[1] |
| Molecular Formula | C₇H₁₂NNaO₄S[6] |
| Molecular Weight | 229.23 g/mol [1] |
| SMILES | C=CC(=O)NC(C)(C)CS(=O)(=O)[O-].[Na+] |
| InChI | InChI=1S/C7H13NO4S.Na/c1-4-6(9)8-7(2,3)5-13(10,11)12;/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12);/q;+1/p-1 |
Physicochemical Properties
The unique structural features of NaAMPS give rise to a set of physicochemical properties that are highly desirable in many applications.
| Property | Value | Reference |
| Appearance | White crystalline powder or aqueous solution | [2] |
| Solubility | Highly soluble in water; soluble in DMF | [3][4] |
| pKa of Sulfonic Acid Group | ~1.67 (Predicted) | [1][3] |
| Density | ~1.2055 g/mL at 25 °C (for 50% aqueous solution) | [1] |
The sulfonic acid group is strongly acidic, with a predicted pKa of approximately 1.67, ensuring it remains ionized across a wide pH range[1][3]. This high degree of ionization contributes to the monomer's excellent water solubility and the polyelectrolyte character of polymers incorporating it[4].
Chemical Stability: A Cornerstone of Performance
A defining characteristic of NaAMPS is its exceptional hydrolytic and thermal stability, which sets it apart from many other acrylic and methacrylic monomers.
Hydrolytic Stability
The amide linkage in many acrylamide-based monomers is susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of acrylic acid and the corresponding amine. However, in NaAMPS, the amide group is sterically hindered by the adjacent gem-dimethyl groups and the bulky sulfomethyl group[3][4]. This steric hindrance significantly reduces the accessibility of the carbonyl carbon to nucleophilic attack by water or hydroxide ions, thereby imparting remarkable resistance to hydrolysis across a broad pH range[3].
While the hydrolysis of NaAMPS is very slow, it is not entirely nonexistent, especially under forcing conditions of high temperature and extreme pH. Studies on copolymers containing AMPS have shown that the hydrolysis rate of the AMPS group is significantly lower than that of unsubstituted acrylamide groups[1][7]. The hydrolysis reaction, when it does occur, follows first-order kinetics[1].
Degradation Pathway under Hydrolytic Stress:
Under harsh acidic or basic conditions and elevated temperatures, the primary hydrolytic degradation pathway for NaAMPS is the cleavage of the amide bond to yield 2-amino-2-methyl-1-propanesulfonic acid and acrylic acid.
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Caption: Primary hydrolytic degradation pathway of NaAMPS.
Thermal Stability
The thermal stability of NaAMPS is also noteworthy. The decomposition temperature of the acidic form of the monomer (AMPS) is around 195-200 °C[1]. The sodium salt form (NaAMPS) exhibits even greater thermal stability, with polymers containing NaAMPS being stable at temperatures exceeding 300°C[3]. This high thermal stability is attributed to the robust chemical structure, which lacks easily cleavable bonds that would initiate thermal decomposition at lower temperatures.
Thermogravimetric analysis (TGA) of composites containing NaAMPS copolymers shows an initial decomposition temperature around 280°C, which is attributed to the decomposition of the amide side-groups[8].
Degradation Pathway under Thermal Stress:
At elevated temperatures, the primary thermal degradation pathway involves the decomposition of the amide and sulfonate functionalities. This can lead to the formation of various volatile and non-volatile products. While a detailed analysis of all thermal degradation products is complex, the initial stages likely involve desulfonation and side-chain cleavage.
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Caption: General thermal degradation pathway of NaAMPS.
Experimental Protocols for Stability Assessment
To ensure the quality and performance of NaAMPS and the resulting polymers, rigorous stability testing is essential. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are a critical component of this assessment[9]. These studies involve subjecting the monomer to harsh conditions to accelerate degradation and identify potential degradation products and pathways[10][11].
Forced Degradation Workflow
A typical forced degradation study for NaAMPS would involve exposing a solution of the monomer to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60-80 °C
-
Basic Hydrolysis: 0.1 M NaOH at 60-80 °C
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature
-
Thermal Degradation: Heating the solid or solution at temperatures approaching its decomposition point.
-
Photostability: Exposure to UV and visible light.
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Caption: Workflow for forced degradation studies of NaAMPS.
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Indicating Method
A validated, stability-indicating HPLC method is crucial for quantifying the parent NaAMPS monomer and separating it from any potential degradation products.
Protocol: Reversed-Phase HPLC (RP-HPLC) with UV Detection
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25-30 °C).
-
Detection Wavelength: UV detection at a wavelength where NaAMPS has significant absorbance (e.g., around 210-230 nm).
-
Sample Preparation:
-
Accurately weigh and dissolve the NaAMPS sample in the mobile phase or a suitable solvent to a known concentration.
-
For forced degradation samples, neutralize acidic or basic solutions before injection if necessary. Dilute the samples to fall within the linear range of the method.
-
System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately. Key parameters include:
-
Tailing Factor: Should be close to 1.
-
Theoretical Plates: A high number indicates good column efficiency.
-
Relative Standard Deviation (RSD) of Peak Area: Should be less than 2% for replicate injections.
-
Analysis: Inject the prepared samples and integrate the peak areas for NaAMPS and any degradation products. The percentage of degradation can be calculated by comparing the peak area of NaAMPS in the stressed sample to that of an unstressed control.
-
Peak Purity and Identification: A photodiode array (PDA) detector can be used to assess peak purity. For the identification of unknown degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended[10][12][13][14].
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity and Structural Confirmation
qNMR is a powerful primary method for determining the purity of a substance without the need for a specific reference standard of the same compound[15][16][17]. It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.
Protocol: ¹H qNMR with an Internal Standard
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard Selection: Choose an internal standard that:
-
Has a known, high purity.
-
Is stable and non-reactive with the sample and solvent.
-
Has at least one signal that is well-resolved from the analyte signals.
-
Common internal standards include maleic acid, dimethyl sulfone, or certified reference materials.
-
Sample Preparation:
-
Accurately weigh a specific amount of the NaAMPS sample and the internal standard into a vial using a microbalance.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O).
-
Transfer a precise volume of the solution into an NMR tube.
-
NMR Data Acquisition:
-
Ensure the spectrometer is properly tuned and shimmed.
-
Use a 90° pulse angle to maximize the signal.
-
Set a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation between scans. This is critical for accurate quantification.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for high precision)[18].
-
Data Processing:
-
Purity Calculation: The purity of the NaAMPS sample can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
Conclusion
Sodium 2-Acrylamido-2-Methylpropane Sulfonate (NaAMPS) is a specialty monomer with an exceptional stability profile that makes it highly suitable for demanding applications in drug development and other advanced fields. Its robust chemical structure, characterized by a sterically hindered amide linkage, provides remarkable resistance to both hydrolytic and thermal degradation. A thorough understanding of its stability, coupled with the implementation of rigorous analytical methods such as HPLC and qNMR for its characterization, is paramount for ensuring the quality, safety, and efficacy of the final products. This guide provides a foundational understanding and practical protocols to aid researchers and scientists in harnessing the full potential of this versatile monomer.
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AMPS (2-Acrylamido-2-methylpropane sulfonic acid). (n.d.). Retrieved from [Link]
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A complete summary of Sodium Salt 2-Acrylamido-2-Methylpropane Sulfonic Acid (NaAMPS) CAS 5165-97-9. (2022, February 2). Vinati Organics. Retrieved from [Link]
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Quantitative NMR (qNMR). (n.d.). Nanalysis. Retrieved from [Link]
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Purity by Absolute qNMR Instructions. (n.d.). Retrieved from [Link]
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A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Retrieved from [Link]
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qNMR Purity Recipe Book (1 - Sample Preparation). (2025, April 13). Mestrelab Research. Retrieved from [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved from [Link]
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass. Retrieved from [Link]
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Quantitative NMR Spectroscopy. (n.d.). Retrieved from [Link]
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Importance of LCMS in Forced Degradation Studies for new Chemical Entities. (2026, February 4). PharmaTutor. Retrieved from [Link]
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AMPS (2-ACRYLAMIDO-2-METHYLPROPANE SULFONIC ACID). (n.d.). Ataman Kimya. Retrieved from [Link]
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Calculated rate constants of hydrolysis reaction at various temperatures for the investigated compounds [Table]. (n.d.). In ResearchGate. Retrieved from [Link]
- Al-Suhaimi, E. A., et al. (2023). A simple and rapid HPLC-UV method for the determination of valproic acid in human plasma using microwave-assisted derivatization with phenylhydrazine hydrochloride. Scientific Reports, 13(1), 11843.
- Nikolaou, V., et al. (2016). Polymerisation of 2-acrylamido-2-methylpropane sulfonic acid sodium salt (NaAMPS) and acryloyl phosphatidylcholine (APC) via aqueous Cu(0)-mediated radical polymerisation. Polymer Chemistry, 7(14), 2452-2456.
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Quality control of oligonucleotides using HPLC coupled to UV and MS detection. (n.d.). Retrieved from [Link]
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Arrhenius plot for the determination of activation energy for the hydrolysis of CMC by native and modified CMCases [Diagram]. (n.d.). In ResearchGate. Retrieved from [Link]
- Pączkowska-Walendowska, M., et al. (2021). Synthesis and Characterization Superabsorbent Polymers Made of Starch, Acrylic Acid, Acrylamide, Poly(Vinyl Alcohol), 2-Hydroxyethyl Methacrylate, 2-Acrylamido-2-methylpropane Sulfonic Acid.
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Hengpraprom, S., & Lee, C. (n.d.). Environmental Chemistry Library. Clemson University. Retrieved from [Link]
- Swetha, P., Kumar, Y. R., & Ravichander, M. (2016). LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine. Chemical Science Journal, 7(1), 1-13.
- Valdebenito, A., et al. (2003). Hydrosoluble copolymers of acrylamide-(2-acrylamido-2-methylpropanesulfonic acid). Synthesis and characterization by spectroscopy and viscometry. Journal of Applied Polymer Science, 87(2), 192-198.
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Interim Protocol for Measuring Hydrolysis Rate Constants in Aqueous Solutions. (n.d.). In EPA NEIPS. Retrieved from [Link]
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Study of free‐radical copolymerization of acrylamide with 2‐acrylamido‐2‐methyl‐1‐propane sulphonic acid. (n.d.). In ResearchGate. Retrieved from [Link]
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Arrhenius Plot used in association with Equation (2) to determine the activation energy of the NaBH4 reaction catalyzed by the BCD−AuNPs [Diagram]. (n.d.). In ResearchGate. Retrieved from [Link]
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